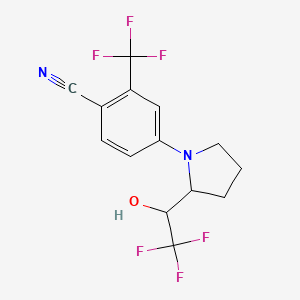

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H12F6N2O and its molecular weight is 338.253. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, commonly referred to as LGD-4033 or Ligandrol, is a selective androgen receptor modulator (SARM) developed for therapeutic applications, particularly in muscle atrophy and osteoporosis. This compound exhibits unique biological activities that differentiate it from traditional anabolic steroids. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

- Molecular Formula : C14H12F6N2O

- Molecular Weight : 338.25 g/mol

- CAS Number : 1619264-51-5

LGD-4033 selectively binds to androgen receptors (AR), leading to tissue-specific activation. This selectivity allows for anabolic effects in muscle and bone while minimizing androgenic effects in other tissues such as the prostate. The efficacy of LGD-4033 has been demonstrated through various studies:

- Efficacy : The maximum efficacy (Emax) ranges from 132% to 133%, with an EC50 of approximately 3.6 to 4.4 nM in muscle tissues .

- Tissue Selectivity : LGD-4033 exhibits potent agonistic activity in muscle and bone but weaker activity in prostate tissue, which is crucial for reducing side effects associated with traditional anabolic steroids .

Pharmacokinetics

The pharmacokinetic profile of LGD-4033 indicates a favorable absorption and elimination pattern:

- Half-life : Approximately 24 to 36 hours.

- Accumulation : Levels increase significantly with repeated administration, indicating a dose-proportional pharmacokinetic behavior .

| Parameter | Value |

|---|---|

| Half-life | 24–36 hours |

| Peak plasma concentration | Varies with dosage |

| Area Under Curve (AUC) | Increases with dose |

Metabolism

The metabolic pathways of LGD-4033 have been studied extensively. In vitro studies have identified multiple metabolites resulting from hydroxylation and other transformations:

- Hydroxylation Products : Several metabolites exhibit different hydroxylation patterns on the pyrrolidine ring.

- Other Metabolites : Glucuronidation and dihydroxylation have been noted as significant pathways .

Case Study 1: Liver Injury Associated with Ligandrol Use

A notable case involved a patient who experienced cholestatic hepatitis after using Ligandrol. Biopsy results indicated drug-induced liver injury (DILI), characterized by portal inflammation and bile duct preservation. The correlation between Ligandrol use and liver damage was established through laboratory values that normalized after discontinuation of the drug .

Case Study 2: Detection and Metabolism in Athletes

Research on urine samples from athletes revealed that LGD-4033 could be detected alongside its metabolites for extended periods post-administration. This study emphasized the importance of monitoring for both the parent compound and its metabolites in anti-doping tests .

Propriétés

IUPAC Name |

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSIVAKKLQRWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.